1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid
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Overview
Description
1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that contains both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 5-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired pyridazine derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)isophthalic acid: This compound shares a similar pyridine ring structure but differs in its carboxylic acid substitution pattern.
1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole derivatives: These compounds also contain nitrogen and sulfur heterocycles and exhibit a wide range of chemical and biological properties.
Uniqueness
1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is unique due to its combination of pyridine and pyridazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and chemical activities .
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-(5-methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3/c1-7-4-8(6-12-5-7)14-3-2-9(15)10(13-14)11(16)17/h2-6H,1H3,(H,16,17) |
InChI Key |
CCFRVWGZPVUWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)N2C=CC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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